5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Medicinal Chemistry ADME/Tox LogP

SAR studies with 1,3,4-thiadiazole cores demand exact structural fidelity-substituting with analogs (e.g., 4-methylphenyl) shifts cLogP from ~2.6 to ~3.1, derailing lead optimization. • N-Phenyl carboxamide ensures pharmacophore integrity and consistent target engagement. • Single chloromethyl handle enables parallel synthesis of amines, ethers, thioethers or click-chemistry linkers from one batch. • ≥95% purity guarantees reproducible SAR data across multiple synthesis campaigns. Global supply with batch-to-batch consistency.

Molecular Formula C10H8ClN3OS
Molecular Weight 253.71 g/mol
CAS No. 113940-13-9
Cat. No. B040078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
CAS113940-13-9
Synonyms5-(CHLOROMETHYL)-N-PHENYL-1,3,4-THIADIAZOLE-2-CARBOXAMIDE
Molecular FormulaC10H8ClN3OS
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl
InChIInChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15)
InChIKeyYZNYKYFTSIBGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: Technical Overview & Class Position


5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (CAS 113940-13-9) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core, a phenyl-substituted carboxamide group at the 2-position, and a reactive chloromethyl handle at the 5-position . Its molecular formula is C10H8ClN3OS, with a molecular weight of 253.71 g/mol . This compound serves primarily as a versatile building block in medicinal chemistry and agrochemical research due to the unique combination of a privileged biological scaffold and a functional group for facile derivatization .

Privileged 1,3,4-thiadiazole scaffold for medicinal and agrochemical derivatization
Reactive chloromethyl handle enables single-step SN2 diversification with N, O, S nucleophiles
Phenyl carboxamide (anilide) reported to resist amidase hydrolysis, supporting metabolic stability screening

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: Substitution Risks vs. Analogs


In the 1,3,4-thiadiazole class, subtle modifications to the N-aryl substituent or the 5-position side-chain can drastically alter physicochemical properties, metabolic stability, and target binding, a phenomenon well-documented across the pharmacophore class [1]. Therefore, substituting 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide with a seemingly close analog like the 4-methylphenyl derivative (CAS 113940-14-0) is not a neutral swap. The difference in lipophilicity (estimated cLogP: ~2.6 for phenyl vs. ~3.1 for 4-methylphenyl) and the potential for altered metabolite formation can confound Structure-Activity Relationship (SAR) studies and derail lead optimization efforts. The specific substitution pattern of the target compound is non-negotiable for maintaining experimental consistency in a given research program.

4-Methylphenyl analog (CAS 113940-14-0)
Lipophilicity and metabolite profile shifts may confound SAR interpretation; not a neutral swap.
4-Chlorophenyl analog
Higher lipophilicity may alter solubility, permeability balance, and off-target binding compared to the phenyl derivative.

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: Key Differentiators from Closest Analogs


Lipophilic Profile and ADME Advantage

Lipophilicity (cLogP) is a critical parameter for predicting membrane permeability and oral bioavailability. The target compound's estimated cLogP of 2.6 ± 0.3 provides a distinct and quantifiable point of differentiation from its closest analogs. This value positions the molecule in a favorable range for cell permeability without the high lipophilicity (cLogP > 3.0) that can lead to poor solubility and off-target toxicity [1].

Lipophilicity
Data to verify
cLogP 2.6 ± 0.3 vs. 3.1 (4-methylphenyl) vs. 3.4 (4-chlorophenyl)
Supports permeability-solubility balance screening
Calculated values; experimental logP may differ
Medicinal Chemistry ADME/Tox LogP

Chloromethyl Handle: Synthetic Utility and Derivatization

The 5-chloromethyl group is a primary electrophilic center that enables rapid and modular diversification via SN2 nucleophilic substitution. This reactivity profile is quantitatively distinct from other 5-position analogs. For instance, a 5-methyl analog would lack this reactive handle altogether, while a 5-bromomethyl analog would be less stable and more prone to unwanted side reactions due to its greater reactivity [1]. The chloromethyl group offers an optimal balance of stability for storage and reactivity for on-demand synthesis.

Reactive Handle
Class-level inference
Chloromethyl group: moderate electrophilicity for controlled SN2 derivatization
Enables single-step diversification with N, O, S nucleophiles
Stable solid at room temperature; bromide analog less selective
Organic Synthesis Building Block Nucleophilic Substitution

Phenyl Carboxamide: Potency and Metabolic Stability

The N-phenyl group on the 2-carboxamide is a standard privileged substructure, but its choice over a benzyl or aliphatic group has quantifiable consequences. The anilide bond (amide formed with aniline) in this compound is significantly less susceptible to enzymatic hydrolysis compared to an aliphatic amide, providing greater metabolic stability in vitro [1]. This is a verifiable advantage over compounds with N-alkyl carboxamides, which are rapidly cleaved by amidases in liver microsomes.

Metabolic Stability
Class-level inference
N-phenyl carboxamide: reported t1/2 > 60 min in human liver microsomes for similar scaffolds
Supports avoidance of amidase-mediated clearance in microsomal assays
Compound-specific validation needed; anilide bond inherently less labile than N-alkyl
Medicinal Chemistry Metabolism Structure-Activity Relationship

5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: Strategic Application Scenarios


Lead Optimization SAR Studies

For medicinal chemists aiming to explore the SAR around a 1,3,4-thiadiazole core, this compound is an ideal starting point. Its stable N-phenyl carboxamide ensures the core's integrity during assays, and the single, reactive chloromethyl handle allows for the rapid parallel synthesis of dozens of unique analogs (e.g., ethers, thioethers, amines) from a single batch of purchased material [1].

Covalent Probe and Affinity Reagent Development

The electrophilic chloromethyl group can be exploited for a two-step strategy: first, convert it to a more advanced reactive warhead (e.g., an acrylamide) or a linker (e.g., an amine or alkyne) for click chemistry. Second, the resulting derivative can be used to create targeted covalent inhibitors or chemical probes for pull-down assays to identify protein targets of the 1,3,4-thiadiazole pharmacophore [2].

Building Block for Agrochemical Discovery Libraries

Agrochemical research often requires scaffolds with a distinct physicochemical profile. The moderate cLogP of ~2.6 makes this compound more attractive than its more lipophilic analogs for developing systemic fungicides or herbicides with optimal xylem mobility [1]. The chloromethyl group provides a point for introducing groups to fine-tune plant uptake and translocation properties.

Application
Selection Property
Validation Focus
Lead Optimization SAR Studies
Single reactive chloromethyl handle for parallel analog synthesis
Maintains core scaffold integrity during derivatization and biological assays
Covalent Probe / Affinity Reagent Development
Electrophilic site for linker or warhead installation via SN2 or click chemistry
Target engagement reproducibility and pulldown assay specificity
Agrochemical Discovery Libraries
Balanced lipophilicity profile (cLogP ~2.6)
Systemic mobility and plant uptake assays under greenhouse conditions

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